TAK-220 is a novel small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), which plays a critical role in the entry of human immunodeficiency virus type 1 (HIV-1) into host cells. This compound has garnered attention for its potential therapeutic applications in treating HIV infections, particularly in patients with strains resistant to conventional therapies. TAK-220 is developed by Takeda Chemical Industries and has demonstrated promising antiviral activity in preclinical studies.
TAK-220 is classified as a CCR5 antagonist, which inhibits the interaction between HIV-1 and the CCR5 receptor on the surface of T cells. This mechanism prevents the virus from entering and infecting these immune cells. The compound's chemical structure is characterized by its specific functional groups that allow it to bind effectively to the CCR5 receptor, blocking HIV-1 entry.
The synthesis of TAK-220 involves several steps, typically employing high-throughput screening techniques to optimize yield and purity. The process begins with the selection of appropriate starting materials that undergo various chemical transformations, including cyclization and functionalization reactions.
In vitro studies have evaluated the interactions between TAK-220 and other antiretroviral agents, utilizing a combination index analysis to assess drug efficacy. The experimental setup often includes cell cultures treated with different concentrations of TAK-220 alongside other drugs such as zidovudine and lamivudine, allowing researchers to determine optimal combinations for enhanced antiviral activity .
The compound features key functional groups that facilitate its interaction with biological targets. A detailed analysis of its three-dimensional conformation reveals potential binding sites crucial for its antagonistic activity.
TAK-220 undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and condensation reactions. These reactions are carefully controlled to ensure high specificity and yield. The compound's stability is also assessed through stress testing under different pH levels and temperatures to determine its suitability for therapeutic use.
In vitro assays have demonstrated that TAK-220 exhibits potent inhibitory activity against multiple R5 HIV-1 isolates, showcasing its effectiveness in inhibiting viral replication even in strains resistant to other classes of antiretroviral drugs .
The mechanism of action of TAK-220 involves binding to the CCR5 receptor on T cells, thereby blocking the entry of HIV-1 into these cells. This blockade prevents the virus from utilizing CCR5 as a co-receptor necessary for its fusion with the host cell membrane.
TAK-220 is typically described as a solid at room temperature with a specific melting point that reflects its crystalline nature. Its solubility profile is vital for formulation development; studies indicate it has favorable solubility in physiological conditions, which is essential for effective bioavailability.
The chemical stability of TAK-220 has been evaluated under various conditions, revealing that it maintains integrity over time when stored correctly. Its reactivity with common solvents and potential interactions with excipients used in drug formulations are also studied to ensure safety and efficacy in clinical applications.
TAK-220 has significant potential applications in the field of HIV research and treatment. Its ability to inhibit CCR5-mediated entry of HIV makes it a candidate for inclusion in combination therapy regimens aimed at improving outcomes for patients with resistant strains of the virus.
Further research into TAK-220 may explore its utility beyond HIV treatment, potentially investigating its effects on other diseases where CCR5 plays a role in pathogenesis. The ongoing development of this compound underscores its relevance in advancing therapeutic strategies against viral infections.
TAK-220 (chemical name: 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)-1-piperidyl]-propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide; CAS: 333994-00-6) is a potent small-molecule antagonist specifically engineered to target the human CCR5 chemokine receptor, a class A G protein-coupled receptor (GPCR) critically involved in HIV-1 entry. Unlike peptide-based inhibitors, TAK-220 binds to a hydrophobic pocket formed by CCR5's seven transmembrane (TM) helices. Key structural analyses reveal that TAK-220 interacts with residues Asn252 (TM6) and Leu255 (TM6), similar to earlier inhibitors like TAK-779, but uniquely engages Gly163 (TM4) and Ile198 (TM5) through its piperidine-carboxamide structure. This multi-helix engagement induces an allosteric conformational change that locks CCR5 in an inactive state, preventing its HIV-1 co-receptor function [4] [6].
Mutagenesis studies demonstrate that substitutions at Gly163 or Ile198 significantly reduce TAK-220's inhibitory activity (by >100-fold), confirming their role in binding specificity. Notably, these residues are not required for TAK-779 binding, highlighting TAK-220's distinct pharmacophore. Molecular modeling further shows that TAK-220's chlorophenyl group anchors it deep within the TM bundle, while its benzylpiperidine moiety stabilizes extracellular loop 2 (ECL2), sterically occluding chemokine access [4] [6]. Unlike monoclonal antibodies (e.g., leronlimab), TAK-220 does not induce CCR5 internalization, making its action reversible and confined to receptor antagonism [3] [7].
Table 1: Key Residues in CCR5 for TAK-220 Binding and Functional Impact
Transmembrane Domain | Amino Acid Residue | Role in TAK-220 Binding | Effect of Mutation |
---|---|---|---|
TM4 | Gly163 | Hydrogen bond acceptor | >100-fold ↓ potency |
TM5 | Ile198 | Hydrophobic stabilization | >100-fold ↓ potency |
TM6 | Asn252 | Salt bridge formation | 10-fold ↓ potency |
TM6 | Leu255 | Van der Waals interactions | 5-fold ↓ potency |
TAK-220 exhibits nanomolar affinity for CCR5, competitively displacing endogenous chemokines essential for receptor activation. Radioligand binding assays using CCR5-expressing CHO cells show TAK-220 inhibits RANTES (CCL5) and MIP-1α (CCL3) binding with IC₅₀ values of 3.5 nM and 1.4 nM, respectively [3] [5] [10]. This high selectivity is evidenced by its lack of activity (IC₅₀ >10,000 nM) against related chemokine receptors CCR1, CCR2b, CCR3, CCR4, and CCR7, underscoring its precision for CCR5 [3] [5].
Functional calcium flux assays confirm that TAK-220 blocks chemokine-induced signaling. At concentrations as low as 10 nM, it fully inhibits RANTES-triggered Ca²⁺ mobilization in CCR5⁺ HeLa cells, preventing downstream immunomodulatory pathways [3]. Unlike natural chemokines, which trigger receptor internalization upon binding, TAK-220's mechanism is purely antagonistic—it occupies the receptor without promoting endocytosis, thereby maintaining surface CCR5 density while rendering it non-functional [3] [6].
Table 2: Selectivity Profile of TAK-220 in Chemokine Binding Inhibition
Chemokine Receptor | Primary Ligand | TAK-220 IC₅₀ (nM) | Species/Cell Type |
---|---|---|---|
CCR5 | RANTES | 3.5 | CHO cells |
CCR5 | MIP-1α | 1.4 | CHO cells |
CCR1 | RANTES | >10,000 | CHO cells |
CCR2b | MCP-1 | >10,000 | CHO cells |
CCR3 | Eotaxin | >10,000 | CHO cells |
CCR4 | TARC | >10,000 | CHO cells |
The therapeutic utility of TAK-220 stems from its ability to block the initial stage of HIV-1 infection: viral entry. It specifically targets CCR5-tropic (R5) HIV-1 strains, which account for >90% of transmitted infections. TAK-220 disrupts the gp120-CCR5 interaction by binding to the receptor's extracellular loops and TM domains, preventing the HIV-1 envelope glycoprotein from forming a stable ternary complex with CD4⁺ T cells [5] [7]. Membrane fusion assays demonstrate that TAK-220 inhibits R5 HIV-1 (JR-FL strain) entry with an IC₅₀ of 0.42 nM, while showing no activity against CXCR4-tropic (X4) strains (e.g., HXB2) even at 1,000 nM [5] [10].
Virological profiling across diverse R5 clinical isolates reveals broad-spectrum potency:
Critically, TAK-220 retains activity against multidrug-resistant HIV-1 variants harboring mutations in reverse transcriptase (e.g., M184V) or protease (e.g., D30N), with mean EC₅₀/EC₉₀ of 0.061 nM/0.25 nM [1] [9]. Its oral bioavailability in preclinical models (9.5% in rats, 28.9% in monkeys) and sustained plasma concentrations support its translational potential [3] [9].
Table 3: Anti-HIV-1 Activity of TAK-220 Against Clinical Isolates in PBMCs
HIV-1 Strain | Subtype | TAK-220 EC₅₀ (nM) | TAK-220 EC₉₀ (nM) |
---|---|---|---|
HHA | R5 | 0.55 | 4 |
CTV | R5 | 0.72 | 5 |
KK | R5 | 1.2 | 12 |
HTN | R5 | 0.93 | 15 |
HKW | R5 | 1.7 | 12 |
HNK | R5 | 1.7 | 28 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7